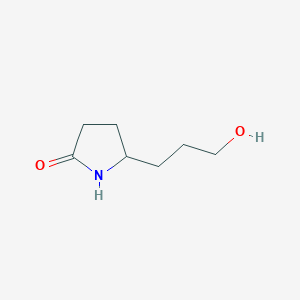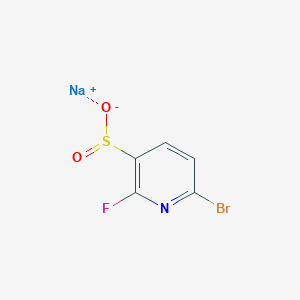
6-Methylpyridazine-3-sulfinicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylpyridazine-3-sulfinic acid is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2 The presence of a methyl group at position 6 and a sulfinic acid group at position 3 distinguishes it from other pyridazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyridazine-3-sulfinic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpyridazine.
Sulfonation: The introduction of the sulfinic acid group can be achieved through sulfonation reactions. One common method involves the reaction of 6-methylpyridazine with sulfur dioxide and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 6-Methylpyridazine-3-sulfinic acid may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
6-Methylpyridazine-3-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the sulfinic acid group to a sulfide can be achieved using reducing agents such as sodium borohydride.
Substitution: The methyl group at position 6 can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic solution.
Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled temperatures.
Major Products
Oxidation: 6-Methylpyridazine-3-sulfonic acid.
Reduction: 6-Methylpyridazine-3-sulfide.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
6-Methylpyridazine-3-sulfinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their pharmacological effects.
Industry: :
特性
分子式 |
C5H6N2O2S |
|---|---|
分子量 |
158.18 g/mol |
IUPAC名 |
6-methylpyridazine-3-sulfinic acid |
InChI |
InChI=1S/C5H6N2O2S/c1-4-2-3-5(7-6-4)10(8)9/h2-3H,1H3,(H,8,9) |
InChIキー |
XEIRTOBLVJHGBI-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(C=C1)S(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[2-(3,4-dichlorophenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13109838.png)

![3H-1,2,3-Triazolo[4,5-b]pyridine-5,7-diamine](/img/structure/B13109845.png)


